molecular formula C16H29N3O3 B13959896 tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13959896
M. Wt: 311.42 g/mol
InChI Key: BQPONGOCRGLSBQ-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: is a complex organic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl ester group, and the incorporation of the aminopropanoyl moiety. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents is also critical to ensure environmental sustainability and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The spirocyclic structure of the compound allows for a high degree of conformational flexibility, which can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to the presence of the aminopropanoyl group. This functional group can significantly influence the compound’s reactivity, binding properties, and overall biological activity. The spirocyclic core also imparts distinct conformational and steric characteristics that can be advantageous in various applications .

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-12(17)13(20)18-8-5-16(6-9-18)7-10-19(11-16)14(21)22-15(2,3)4/h12H,5-11,17H2,1-4H3

InChI Key

BQPONGOCRGLSBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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